N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide is a complex organic compound that features a pyrazole ring, an ethoxyethyl chain, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl chain and finally the phenoxypropanamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanamide moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce alcohols from the carbonyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. The ethoxyethyl chain and phenoxypropanamide moiety can also interact with various cellular pathways, influencing biological processes.
Comparison with Similar Compounds
- N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Comparison: N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide is unique due to its combination of a pyrazole ring, an ethoxyethyl chain, and a phenoxypropanamide moiety. This structure provides a distinct set of chemical and biological properties compared to similar compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-14(22-15-6-3-2-4-7-15)16(20)17-9-12-21-13-11-19-10-5-8-18-19/h2-8,10,14H,9,11-13H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQPIWVZNVNJJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOCCN1C=CC=N1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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